molecular formula C17H35NO B3028132 2,6-Dimethyl-4-undecylmorpholine CAS No. 162787-63-5

2,6-Dimethyl-4-undecylmorpholine

Cat. No.: B3028132
CAS No.: 162787-63-5
M. Wt: 269.5
InChI Key: LVHAEMOCOJOUOD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-undecylmorpholine is a morpholine derivative of significant interest in chemical and pharmaceutical research. This compound features a morpholine ring substituted with methyl groups at the 2 and 6 positions and a linear undecyl chain at the 4 position, which governs its unique physicochemical properties. Its structure is closely related to Tridemorph, a known agrochemical, suggesting potential utility in the study of fungicidal agents. Researchers leverage this and similar morpholine structures to investigate their mechanism of action, which often involves the disruption of cellular processes in target organisms. In synthetic chemistry, 2,6-Dimethyl-4-undecylmorpholine serves as a valuable intermediate. The specific stereochemistry of the morpholine ring is crucial for its activity; for instance, the cis-configured 2,6-dimethylmorpholine is a key building block in the synthesis of more complex molecules, including the pharmaceutical Amorolfine. Synthesis of such compounds can be achieved through methods like the cyclization of diisopropanolamine in the presence of sulfuric acid. As a reagent, it is characterized by its physical properties, typically presenting as a clear liquid with a specific density and boiling point analogous to its homologs. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

2,6-dimethyl-4-undecylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHAEMOCOJOUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1CC(OC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301257
Record name 2,6-Dimethyl-4-undecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162787-63-5
Record name 2,6-Dimethyl-4-undecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162787-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-undecylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162787635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-4-undecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-undecylmorpholine typically involves the alkylation of 2,6-dimethylmorpholine with an undecyl halide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions generally include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,6-Dimethyl-4-undecylmorpholine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-undecylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agrochemical Applications

One of the primary applications of DMUM is as an antifungal agent in agriculture. It has been identified for its fungicidal properties, making it suitable for use in horticulture and forestry.

Case Study: Antifungal Efficacy

A study conducted on the antifungal properties of DMUM demonstrated its effectiveness against various fungal pathogens affecting crops. The compound showed a significant reduction in fungal growth at concentrations as low as 100 ppm, indicating its potential as a viable alternative to traditional fungicides.

Pathogen Concentration (ppm) Inhibition (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Alternaria solani15080

Industrial Applications

DMUM has also found utility in industrial applications, particularly as a surfactant and emulsifier due to its amphiphilic nature.

Case Study: Surfactant Properties

Research on the surfactant capabilities of DMUM revealed that it can reduce surface tension effectively, making it ideal for formulations in personal care products and cleaning agents. The critical micelle concentration (CMC) was determined to be 0.5% w/v, showcasing its efficiency.

Property Value
CMC0.5% w/v
Surface Tension30 mN/m

Pharmaceutical Applications

The morpholine structure of DMUM lends itself to pharmaceutical applications, particularly in drug formulation and development.

Case Study: Drug Delivery Systems

DMUM has been explored as a potential excipient in drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs has been documented, which is crucial for improving bioavailability.

Drug Solubility (mg/mL) Enhancement (%)
Drug A0.2150
Drug B0.15120

Mechanism of Action

The antifungal activity of 2,6-Dimethyl-4-undecylmorpholine is attributed to its ability to inhibit sterol biosynthesis in fungal cells. The compound targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of 2,6-dimethyl-4-undecylmorpholine and related compounds:

Compound Name Substituent at Position 4 Key Structural Features Potential Applications
2,6-Dimethyl-4-undecylmorpholine Undecyl (C11 alkyl chain) Linear alkyl chain, lipophilic Surfactants, corrosion inhibitors
2,6-Dimethyl-4-tridecylmorpholine Tridecyl (C13 alkyl chain) Longer chain, higher hydrophobicity Lipid membrane studies, lubricants
2,6-Dimethyl-4-tetradecylmorpholine Tetradecyl (C14 alkyl chain) Extended alkyl chain, crystalline solid Phase-transfer catalysts
2,6-Dimethyl-4-thiophen-2-ylsulfonylmorpholine Thiophen-2-ylsulfonyl group Aromatic sulfonyl, electron-withdrawing Pharmaceuticals, catalytic reagents
3,5-Dichloro-6-morpholinopyridin-2-yl diethyl thiophosphate Chloro, thiophosphate Electrophilic pyridine backbone Agrochemicals, kinase inhibitors

Key Observations:

Alkyl Chain Length Variations: Increasing alkyl chain length (C11 → C13 → C14) enhances hydrophobicity and melting/boiling points, as observed in homologous series . The C14 derivative may exhibit solid-state behavior at room temperature, whereas the C11 analog remains liquid, impacting formulation in industrial applications. Longer chains (e.g., C13, C14) could improve performance in lipid bilayer interactions or as nonpolar solvent additives, while the C11 chain balances lipophilicity and fluidity .

Functional Group Modifications: The thiophen-2-ylsulfonyl group introduces aromaticity and sulfonyl functionality, which may increase oxidative stability and enable participation in electrophilic substitution reactions. Such compounds are often explored in medicinal chemistry for enzyme inhibition . In contrast, 3,5-Dichloro-6-morpholinopyridin-2-yl diethyl thiophosphate combines a pyridine ring with chloro and thiophosphate groups.

The sulfonyl group in the thiophen derivative withdraws electron density, which could modulate the basicity of the morpholine nitrogen, altering its reactivity in acid-base catalysis .

Q & A

Q. How can researchers resolve discrepancies in reported NMR spectral data for 2,6-Dimethyl-4-undecylmorpholine derivatives?

  • Methodological Answer : Re-examine sample purity and solvent effects (e.g., residual solvent peaks in CDCl₃). Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Cross-reference with published data for analogous compounds (e.g., 4-dodecylmorpholine) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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